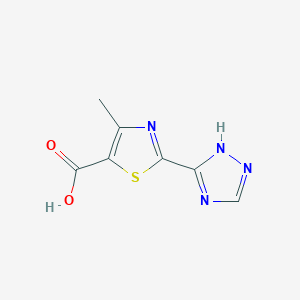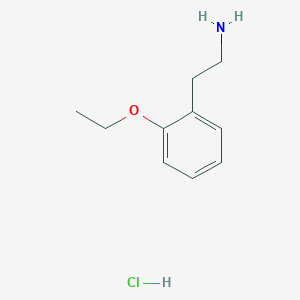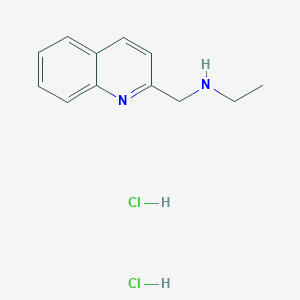
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, also known as MPTT, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been synthesized using various methods and has shown promising results in various applications. In
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Study
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride has been synthesized as part of pharmacological studies. The compound has been used as a precursor for various derivatives with potential antimicrobial and antitubercular activities. For instance, in one study, related triazole compounds demonstrated significant antimicrobial properties (Dave, Purohit, Akbari, & Joshi, 2007).
Biological Studies
This compound has been involved in the synthesis of various derivatives characterized by their biological activities. These derivatives have been evaluated for their antibacterial and insecticidal properties, highlighting the potential use of this compound in developing new bioactive agents (Holla, Prasanna, Poojary, Rao, & Shridhara, 2006).
Antimicrobial Activities
Several studies have focused on the synthesis of new 1,2,4-triazoles, including derivatives of 4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride, and their evaluation for antimicrobial activities. These studies indicate that such compounds show good or moderate antimicrobial activity, which can be significant in pharmaceutical applications (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Molecular Docking and Biological Screening
This compound has also been used in the synthesis of new heterocycles for biological screening. These studies include molecular docking and in vitro biological screening, exploring their potential as bioactive compounds with various biological activities, such as antibacterial, anti-inflammatory, and acetylcholinesterase inhibition (Iqbal et al., 2020).
Corrosion Inhibition Studies
Apart from its biological applications, derivatives of this compound have been investigated as corrosion inhibitors. These studies involve exploring the efficiency of such compounds in protecting metals like mild steel in corrosive environments, which is crucial in industrial applications (Ansari, Quraishi, & Singh, 2014).
Propiedades
IUPAC Name |
4-methyl-3-piperidin-3-yl-1H-1,2,4-triazole-5-thione;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.ClH/c1-12-7(10-11-8(12)13)6-3-2-4-9-5-6;/h6,9H,2-5H2,1H3,(H,11,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASOGUFXCQBRARL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C2CCCNC2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-5-(piperidin-3-yl)-4H-1,2,4-triazole-3-thiol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

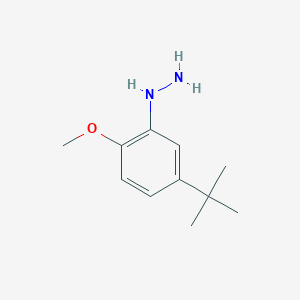
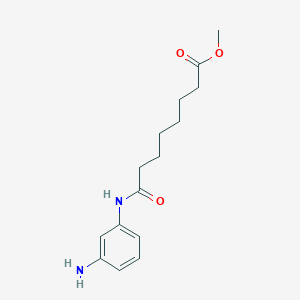

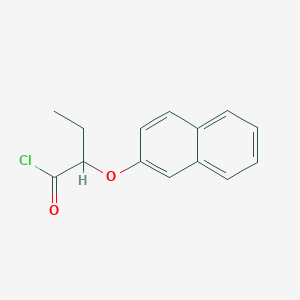
![N-[amino(imino)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B1421817.png)
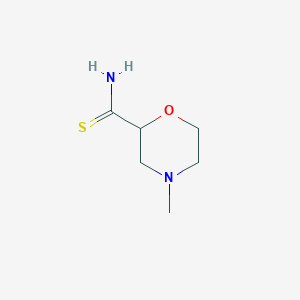

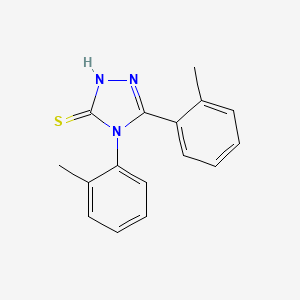
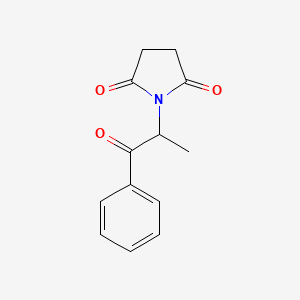

![3-Methyl-4-[methyl(phenylsulfonyl)amino]benzoic acid](/img/structure/B1421824.png)
